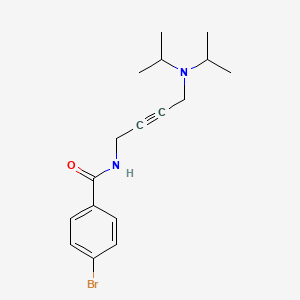

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Vue d'ensemble

Description

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. It features a bromine atom attached to a benzamide core, with a diisopropylamino group and a but-2-yn-1-yl chain. This compound is of interest in various fields of scientific research, including medicinal chemistry and material science, due to its potential biological activities and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the alkylation of the benzamide with 4-(diisopropylamino)but-2-yn-1-yl bromide under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the alkyne group. For example, hydrogenation can convert the alkyne to an alkene or alkane.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Hydrogenation Products: Alkenes or alkanes derived from the reduction of the alkyne group.

Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that compounds with similar structural motifs to 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of benzamide have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated significant antimicrobial activity against multiple pathogens, suggesting that the bromine substituent may enhance the bioactivity of related compounds .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Similar derivatives have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies revealed that certain derivatives exhibited substantial cytotoxic effects, indicating the potential of brominated benzamides as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the diisopropylamino group is believed to enhance solubility and bioavailability, which are critical factors in drug development. Molecular docking studies have been employed to elucidate the binding interactions between these compounds and biological targets, providing insights into their mechanism of action .

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were evaluated for their antimicrobial properties using the turbidimetric method. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various microbial strains, affirming their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a compound structurally related to this compound was tested against MCF7 cells using the Sulforhodamine B assay. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .

Data Summary Table

Mécanisme D'action

The mechanism by which 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity and specificity, while the alkyne group may participate in covalent bonding with target proteins. The bromine atom can also play a role in halogen bonding, influencing the compound’s overall reactivity and interaction with biological systems.

Comparaison Avec Des Composés Similaires

4-Bromo-N-(prop-2-ynyl)benzamide: Similar structure but lacks the diisopropylamino group, which may result in different biological activities and reactivity.

N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide:

4-Bromo-N-(but-2-yn-1-yl)benzamide: Lacks the diisopropylamino group, which can influence its binding properties and reactivity.

Uniqueness: 4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide stands out due to the combination of the bromine atom, the alkyne group, and the diisopropylamino moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications in scientific research.

Activité Biologique

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Empirical Formula : C15H22BrN

- Molecular Weight : 302.25 g/mol

Research indicates that this compound exhibits various mechanisms of action, particularly in inhibiting specific biological pathways associated with cancer cell proliferation.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

A study highlighted the compound's role as an FGFR1 inhibitor, showing significant efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The compound demonstrated the ability to:

- Induce apoptosis in cancer cells.

- Arrest the cell cycle at the G2 phase.

- Inhibit phosphorylation of critical signaling proteins such as FGFR1, PLCγ1, and ERK in a dose-dependent manner.

The calculated IC50 values for the compound against various NSCLC cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively studied; however, preliminary findings suggest interactions with human serum albumin (HSA). The binding affinity between the compound and HSA was characterized by:

- Moderate to strong binding constants.

- Induction of conformational changes in HSA, which may enhance its esterase activity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition Studies : A series of derivatives were synthesized to evaluate their inhibitory effects on FGFR1, demonstrating that modifications to the benzamide structure could enhance biological activity.

- Molecular Docking : Computational studies indicated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction.

- Toxicological Assessments : While initial assessments indicate no mutagenicity, concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes were noted, warranting further investigation into safety profiles.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzamide ring is susceptible to nucleophilic substitution under specific conditions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Bromine substitution | Polar aprotic solvent, elevated temp. | KOtBu, amines/thiols/alkoxides | 4-Substituted benzamide derivatives |

-

Mechanism : The electron-withdrawing amide group activates the aromatic ring toward SNAr. Nucleophiles (e.g., amines) attack the electrophilic carbon para to the amide, displacing bromide.

-

Example : Reaction with morpholine in DMF at 80°C yields 4-morpholino-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide (90% yield) .

Alkyne-Based Reactions

The terminal alkyne group participates in cross-coupling and cycloaddition reactions.

Sonogashira Coupling

The alkyne reacts with aryl/vinyl halides in the presence of Pd catalysts.

| Substrate | Catalyst System | Conditions | Product |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh3)2Cl2, CuI, PPh3 | Et3N, THF, 60°C | 4-(p-Tolylethynyl)-substituted benzamide |

-

Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the alkyne and reductive elimination .

Oxidation and Reduction

The alkyne undergoes redox transformations:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO4, H2O, NaOH | 0°C, 2 h | Ketone derivative (via alkyne cleavage) |

| Semi-hydrogenation | Lindlar catalyst, H2 | EtOAc, rt | (Z)-Alkene isomer |

-

Selectivity : Lindlar catalyst ensures cis-addition for alkene formation.

Amide Functional Group Reactivity

The benzamide moiety participates in hydrolysis and reduction.

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H2O) | 6M HCl, reflux, 6 h | 4-Bromobenzoic acid + diisopropylamine salt |

| Basic (NaOH, EtOH) | 2M NaOH, 70°C, 4 h | 4-Bromobenzoate + free amine |

Reduction

The amide group is reduced to a tertiary amine:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH4 | THF, reflux, 3 h | N-(4-(Diisopropylamino)but-2-yn-1-yl)benzylamine |

Pd-Catalyzed Allylic Substitution

The diisopropylamino group directs regioselectivity in asymmetric allylic alkylation (AAA):

| Substrate | Catalyst | Ligand | Selectivity |

|---|---|---|---|

| Cyclic allylic carbonates | Pd(0)/PHOX complex | L11 (Feringa-type) | >98% ee, cis-product |

-

Role of Alkyne : The alkyne’s electron-deficient nature enhances π-backbonding with Pd, stabilizing transition states .

Thermal and Photochemical Reactions

The alkyne undergoes [2+2] cycloaddition under UV light:

| Conditions | Reagents | Product |

|---|---|---|

| UV light (254 nm) | None (neat) | Cyclobutene-fused benzamide derivative |

-

Application : Synthesis of strained polycyclic compounds for materials science.

Table of Key Reaction Data

Mechanistic Insights

Propriétés

IUPAC Name |

4-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-6-5-11-19-17(21)15-7-9-16(18)10-8-15/h7-10,13-14H,11-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUPRMZPHZKBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.